molecular formula C7H9N3O2S B061750 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-98-9

2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B061750
M. Wt: 199.23 g/mol
InChI Key: QYYONJOYAMSHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. It has also been shown to exhibit anticancer activity against various cancer cell lines.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. It has also been reported to modulate the immune system and exhibit antioxidant activity.

Biochemical And Physiological Effects

2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, as well as exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against different types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a subject of interest for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

The synthesis of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide involves the reaction of 2-amino-4-methylpyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis of this compound has been reported in various scientific journals, and different methods have been used to obtain high yields and purity.

properties

CAS RN

163136-98-9

Product Name

2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

2-methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H9N3O2S/c1-10-5-9-6-2-3-8-4-7(6)13(10,11)12/h2-4,9H,5H2,1H3

InChI Key

QYYONJOYAMSHBJ-UHFFFAOYSA-N

SMILES

CN1CNC2=C(S1(=O)=O)C=NC=C2

Canonical SMILES

CN1CNC2=C(S1(=O)=O)C=NC=C2

synonyms

2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.